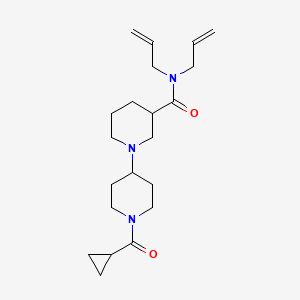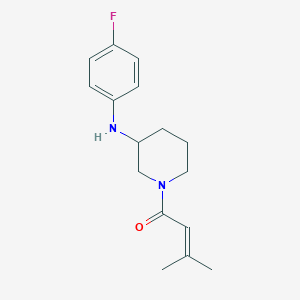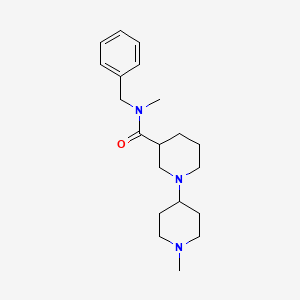![molecular formula C21H21NO4 B6117733 methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6117733.png)
methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalen-1-ylamino group attached to a cyclohexane ring, which is further substituted with methyl and carboxylate groups. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate typically involves a multi-step process. One common method includes the condensation of naphthalen-1-ylamine with a suitable cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency. Advanced purification methods, including distillation and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
- Methyl 1-hydroxyindole-3-carboxylate
Uniqueness
Methyl (5Z)-2,2-dimethyl-5-[(naphthalen-1-ylamino)methylidene]-4,6-dioxocyclohexanecarboxylate is unique due to its specific structural features, such as the presence of both naphthalen-1-ylamino and cyclohexanecarboxylate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
methyl 2-hydroxy-6,6-dimethyl-3-(naphthalen-1-yliminomethyl)-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2)11-17(23)15(19(24)18(21)20(25)26-3)12-22-16-10-6-8-13-7-4-5-9-14(13)16/h4-10,12,18,24H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTUYIMXECTBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(C1C(=O)OC)O)C=NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)


![[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6117682.png)
![N-(4-Fluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B6117684.png)
![4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B6117688.png)
![[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B6117694.png)
![5-(4-Chlorophenyl)-11-ethyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B6117699.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6117702.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6117704.png)
![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-4,6-diisopropylphenol](/img/structure/B6117711.png)
![2-(2-fluorobenzyl)-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1,3-benzoxazole](/img/structure/B6117721.png)
![methyl 5-(anilinocarbonyl)-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B6117741.png)
